

# Spectroscopic Profile of Eupolauridine: A Technical Guide

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## Compound of Interest

Compound Name: Eupolauridine

Cat. No.: B1222634

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azafluoranthene alkaloid, **Eupolauridine**. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and drug development settings. All data is compiled from peer-reviewed scientific literature.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Eupolauridine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Eupolauridine** (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.19	s	H-1	
8.86	d	4.8	H-4
8.30	d	4.8	H-5
8.13	d	8.0	H-7
7.74	d	8.0	H-6
7.60	s	H-3	

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Eupolauridine** (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
152.0	C-5
149.9	C-7a
145.4	C-4
143.8	C-1
136.2	C-9b
131.6	C-6
129.8	C-9a
128.7	C-5a
126.9	C-7
120.4	C-2
119.8	C-9c
118.8	H-3

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Eupolauridine** (EI-MS)

m/z	Relative Intensity (%)	Assignment
204	100	[M] <sup>+</sup>
176	20	[M-CO] <sup>+</sup>
150	15	[M-CO-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for **Eupolauridine** (MeOH)

λ <sub>max</sub> (nm)	log ε
218	4.45
243	4.58
252	4.60
275	4.10
285	4.15
318	3.85
330	3.90
350	3.60
368	3.75

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 500 MHz spectrometer. The sample of **Eupolauridine** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

## Mass Spectrometry (MS)

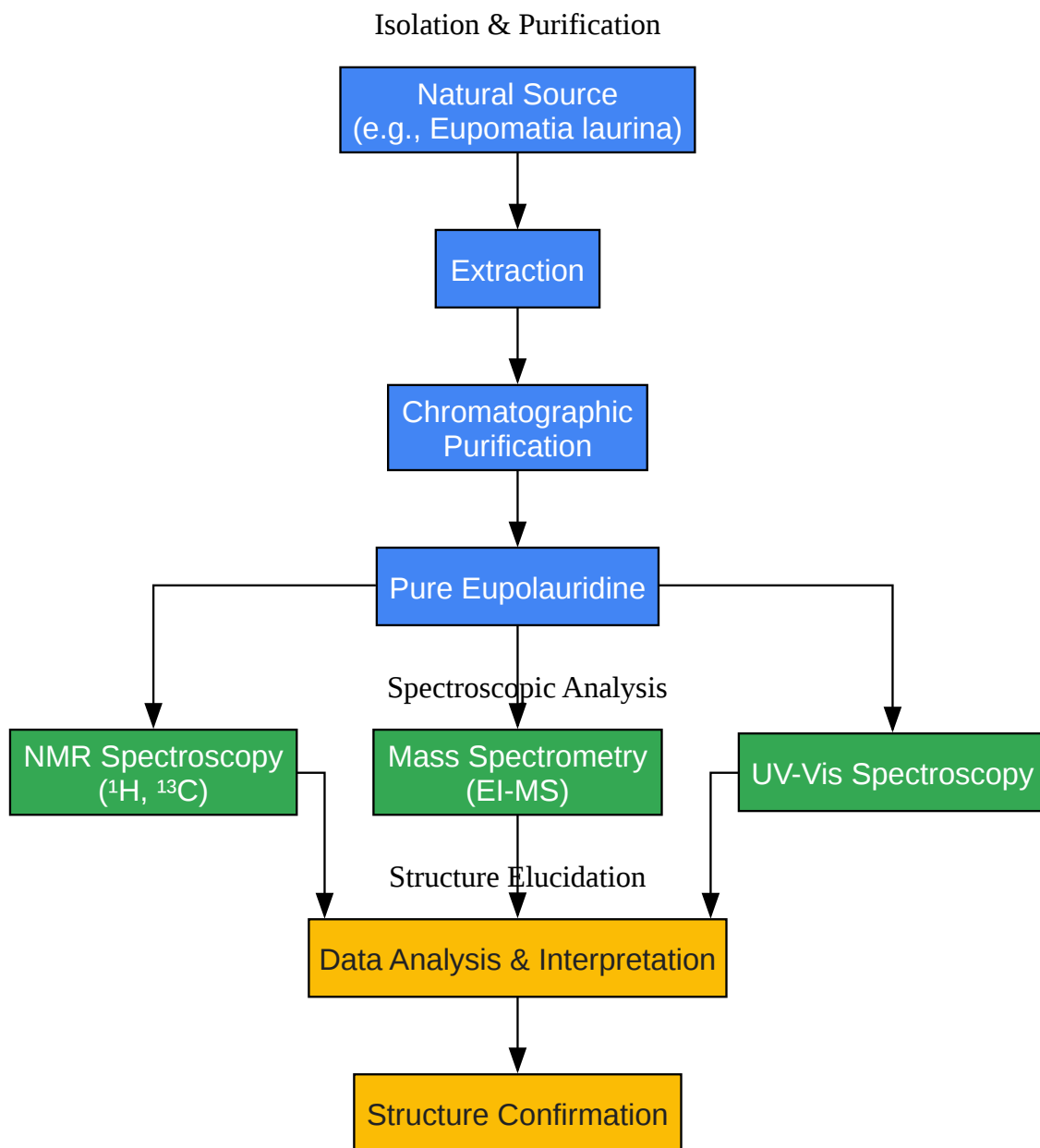
Electron Impact Mass Spectrometry (EI-MS) was performed on a mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratios ( $m/z$ ) and their relative intensities were recorded.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded on a spectrophotometer. A solution of **Eupolauridine** was prepared in methanol (MeOH). The absorbance was measured over a wavelength range of 200-400 nm.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Eupolauridine**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Eupolauridine**.

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